molecular formula C6H9N3 B1344617 N-Methyl-1-(pyrimidin-4-yl)methanamine CAS No. 179873-38-2

N-Methyl-1-(pyrimidin-4-yl)methanamine

Cat. No. B1344617
M. Wt: 123.16 g/mol
InChI Key: DFDIROLDLLFVOE-UHFFFAOYSA-N
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Description

“N-Methyl-1-(pyrimidin-4-yl)methanamine” is an organic compound that belongs to the class of phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . The molecular formula of this compound is C6H9N3 .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(pyrimidin-4-yl)methanamine” consists of a pyrimidine ring attached to a methylamine group . The average mass of this compound is 123.156 Da and the monoisotopic mass is 123.079643 Da .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of heterocyclic Schiff bases, including compounds related to N-Methyl-1-(pyrimidin-4-yl)methanamine, demonstrating potential anticonvulsant agents through various screening models (Pandey & Srivastava, 2011).

Analytical Applications

  • In analytical chemistry, N-Methyl-1-(pyrimidin-4-yl)methanamine derivatives have been utilized in nonaqueous capillary electrophoretic separation of related substances, indicating the compound's utility in quality control and pharmaceutical analysis (Ye et al., 2012).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes incorporating derivatives of N-Methyl-1-(pyrimidin-4-yl)methanamine have shown remarkable photocytotoxicity under red light, offering potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

Bone Formation

  • The compound has been implicated in studies focused on bone formation, where derivatives acted as agonists in the Wnt beta-catenin pathway, suggesting potential applications in osteoporosis treatment and bone health (Pelletier et al., 2009).

Catalytic Activity

  • Research on Pd(II) complexes with derivatives of N-Methyl-1-(pyrimidin-4-yl)methanamine revealed tailored synthesis and characterization, showing promise in catalytic activities such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in organic synthesis (Shukla et al., 2021).

properties

IUPAC Name

N-methyl-1-pyrimidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-4-6-2-3-8-5-9-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDIROLDLLFVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628989
Record name N-Methyl-1-(pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(pyrimidin-4-yl)methanamine

CAS RN

179873-38-2
Record name N-Methyl-1-(pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride
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